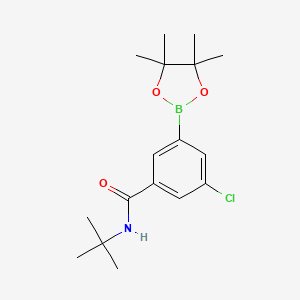![molecular formula C10H13FN2O B1485500 1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol CAS No. 2167422-97-9](/img/structure/B1485500.png)
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol, or 5-Fluoro-2-imino-1,2-dihydropyridin-1-ylmethylcyclobutan-1-ol, is an organic compound with a wide range of applications in scientific research. It is a cyclic organic compound, meaning it has a ring-like structure, with a five-membered ring of carbon atoms, and one nitrogen atom. It has a molecular formula of C7H9FN2O and a molecular weight of 146.16 g/mol. 5-Fluoro-2-imino-1,2-dihydropyridin-1-ylmethylcyclobutan-1-ol has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Cyclobutane Derivatives in Medicinal Chemistry
Cyclobutane derivatives, including those with fluoro and dihydropyridine motifs, often exhibit significant biological activity, making them valuable in medicinal chemistry research. For example, Schiff base ligands containing cyclobutane rings have been synthesized and shown to possess antimicrobial activity against various microorganisms (Cukurovalı et al., 2002). Such studies underscore the potential of cyclobutane derivatives in developing new therapeutic agents.
Structural Studies and Crystallography
The crystal structures of compounds related to the target molecule can provide valuable insights into their chemical behavior and interaction potentials. For instance, studies on uracil derivatives have utilized X-ray diffraction to reveal their structural characteristics and interactions, such as hydrogen bonding patterns, which are crucial for understanding their biological activities (Yao et al., 2013). These findings are relevant to the study of similar compounds, including the one of interest, by illustrating how structural features can impact function.
Photochemical Reactions and Material Science
Compounds with cyclobutane cores are also explored for their photochemical properties, which can be harnessed in material science and synthetic chemistry. For example, the study of photochemical [2+2] cycloaddition reactions has shown the efficiency of certain cyclobutane derivatives in forming cyclobutanes and cyclobutenes, which are valuable in various synthetic applications (Booker‐Milburn et al., 1996). This research highlights the potential use of the compound for synthesizing new materials or as intermediates in organic synthesis.
Coordination Chemistry and Molecular Surgery
Innovative approaches in coordination chemistry demonstrate the use of cyclobutane-containing compounds for precise molecular transformations. For example, coordination polymer-mediated molecular surgery has been utilized for the stereoselective production of cyclobutane isomers, showcasing the compound's utility in advanced synthetic methodologies (Wang et al., 2022). Such applications illustrate the potential for utilizing compounds with cyclobutane motifs in sophisticated chemical syntheses and materials engineering.
Propriétés
IUPAC Name |
1-[(5-fluoro-2-iminopyridin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-2-3-9(12)13(6-8)7-10(14)4-1-5-10/h2-3,6,12,14H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXQOYDKGFCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=C(C=CC2=N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)

![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)
![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)